8-Bromo-4,5-dichloroquinazoline
Description
8-Bromo-4,5-dichloroquinazoline is a halogenated quinazoline derivative, a heterocyclic aromatic compound featuring a benzene ring fused to a pyrimidine ring. Its molecular formula is C₈H₃BrCl₂N₂, with an approximate molecular weight of 277.93 g/mol (similar to its positional isomer, 8-Bromo-4,6-dichloroquinazoline) . The bromine and chlorine substituents at positions 8, 4, and 5 influence its electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or as a synthetic intermediate.
Properties
Molecular Formula |
C8H3BrCl2N2 |
|---|---|
Molecular Weight |
277.93 g/mol |
IUPAC Name |
8-bromo-4,5-dichloroquinazoline |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-2-5(10)6-7(4)12-3-13-8(6)11/h1-3H |
InChI Key |
IVFCGFSGUFAOCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=NC=N2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4,5-dichloroquinazoline typically involves halogenation reactions. One common method is the bromination and chlorination of quinazoline derivatives. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4,5-dichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted quinazoline derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different quinazoline analogs.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
8-Bromo-4,5-dichloroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-4,5-dichloroquinazoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound interferes with the normal signaling processes within cells .
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
The most directly comparable compound is 8-Bromo-4,6-dichloroquinazoline (CAS: 100948-94-5), a positional isomer with chlorine substituents at positions 4 and 6 instead of 4 and 5 . Key differences include:
- Reactivity : Adjacent substituents (4,5-dichloro) may facilitate unique reaction pathways, such as regioselective nucleophilic substitution or cyclization, whereas the 4,6-isomer’s spaced substituents could favor different reactivity patterns.
Physical and Chemical Properties
The table below compares available data for 8-Bromo-4,6-dichloroquinazoline with inferred properties of 8-Bromo-4,5-dichloroquinazoline:
Heterocyclic Variants: Isoquinoline Derivatives
- Molecular Formula : C₁₁H₁₅BrClN (vs. C₈H₃BrCl₂N₂ for quinazolines).
- Mass : Average mass 276.602 g/mol, distinct from quinazolines due to additional methyl groups and a saturated ring.
- Applications: Isoquinolines are often explored in neuroscience (e.g., receptor ligands), whereas quinazolines are more common in kinase inhibitor research.
Key Research Findings and Trends
- Substituent Position Effects : Positional isomerism in dichloroquinazolines significantly alters electronic properties. For example, adjacent halogens (4,5-dichloro) may increase dipole moments compared to spaced substituents (4,6-dichloro), influencing solubility and crystal packing .
- Synthetic Utility : Bromine at position 8 in both 4,5- and 4,6-dichloroquinazolines serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the quinazoline core .
- Stability Challenges: Halogenated quinazolines often require stringent storage conditions (e.g., low temperatures, desiccated environments) to prevent decomposition, as noted for 8-Bromo-4,6-dichloroquinazoline .
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